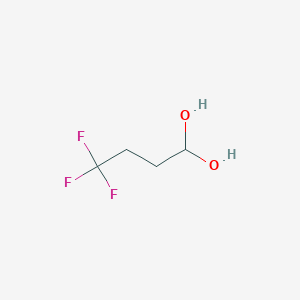
4,4,4-Trifluorobutane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluorobutane-1,1-diol is a fluorinated organic compound with the molecular formula C₄H₇F₃O₂ It is characterized by the presence of three fluorine atoms attached to the fourth carbon of the butane chain, and two hydroxyl groups attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4,4,4-Trifluorobutane-1,1-diol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using cost-effective raw materials such as ethyl trifluoroacetate and Grignard reagents. The process avoids the use of hazardous materials like lithium aluminum hydride and does not require high-temperature reactions, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutane-1,1-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trifluoromethyl ketones, while reduction can yield trifluoromethyl alcohols .
Scientific Research Applications
4,4,4-Trifluorobutane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of liquid crystal materials and organic conductors.
Mechanism of Action
The mechanism by which 4,4,4-Trifluorobutane-1,1-diol exerts its effects involves the high electronegativity of the fluorine atoms, which enhances the compound’s ability to form hydrogen bonds. This property allows it to interact with various molecular targets and pathways, leading to the formation of stable and biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-butanol: Similar in structure but with only one hydroxyl group.
4,4,4-Trifluorobutane-1,3-diol: Another fluorinated diol with hydroxyl groups on different carbons.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A related compound used in the synthesis of ketoimines and as a ligand in chelate extraction.
Uniqueness
4,4,4-Trifluorobutane-1,1-diol is unique due to the presence of two hydroxyl groups on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly valuable in the synthesis of specialized fluorinated compounds and in applications requiring strong hydrogen bonding capabilities .
Properties
Molecular Formula |
C4H7F3O2 |
|---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
4,4,4-trifluorobutane-1,1-diol |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)2-1-3(8)9/h3,8-9H,1-2H2 |
InChI Key |
VODNNDNUKSKKMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


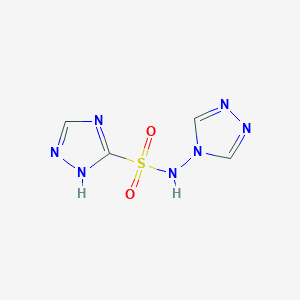
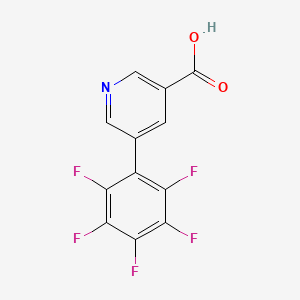


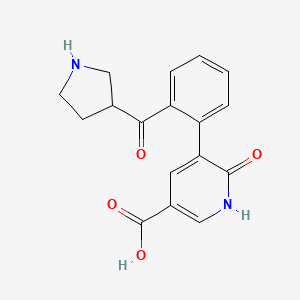
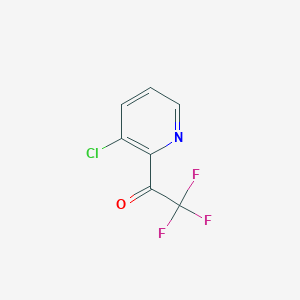
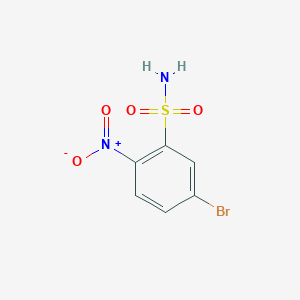

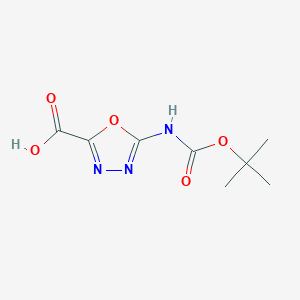
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
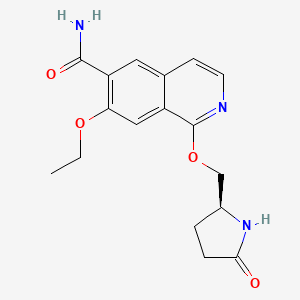
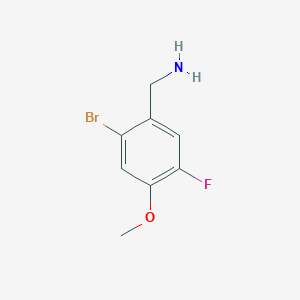
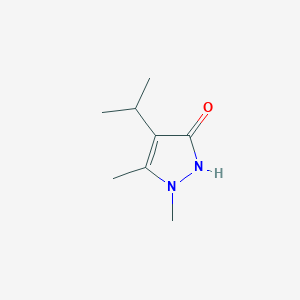
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
